molecular formula C19H25NO2 B1437552 3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline CAS No. 1040684-90-9

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline

Cat. No. B1437552
M. Wt: 299.4 g/mol
InChI Key: SYPCMZOOKHZQFG-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline, also known as EIPE, is a synthetic aniline derivative that has been used in a variety of scientific research applications. It is an important molecule due to its unique properties and its ability to be synthesized easily. EIPE has been studied extensively in recent years and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms
In the domain of organic chemistry, the compound is involved in reactions that highlight its utility in synthesizing complex molecular structures. For instance, the reaction of α-oxo acids with N-Phenyltriphenylphosphinimine demonstrates the formation of ethyl α-phenyliminocarboxylate and its tautomeric isomers, which are crucial intermediates in synthesizing pyrrolin-ones, showcasing the compound's role in facilitating nucleophilic addition reactions and tautomerization processes (Shin, Ando, & Yoshimura, 1971).

Photometric Analysis
In analytical chemistry, derivatives of the compound have been synthesized for photometric determination of hydrogen peroxide, highlighting its importance in developing sensitive and selective analytical methods. These water-soluble hydrogen donors, such as N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, are crucial in enzymatic assays for hydrogen peroxide detection, demonstrating the compound's versatility in analytical applications (Tamaoku, Ueno, Akiura, & Ohkura, 1982).

Material Science and Catalysis
The compound's derivatives have been explored for their potential in material science and catalysis. For example, the synthesis of quinoxaline derivatives through reactions with 2-cyano-3-hydroxyquinoxaline 1-oxide demonstrates the compound's utility in producing materials with potential electronic and optical properties, which are essential for developing new materials and catalysts (Ahmad, Habib, Iqbal, & Ziauddin, 1965).

Future Directions

: Santa Cruz Biotechnology : ECHEMI : ChemicalBook

properties

IUPAC Name

3-ethoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-21-17-9-7-8-16(14-17)20-12-13-22-19-11-6-5-10-18(19)15(2)3/h5-11,14-15,20H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPCMZOOKHZQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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